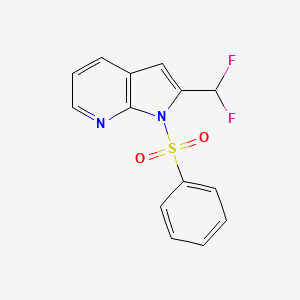
4-Fluoro-3-isopropoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 1236365-81-3 . It has a molecular weight of 182.19 and its linear formula is C10H11FO2 .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-isopropoxybenzaldehyde is represented by the linear formula C10H11FO2 . This indicates that the molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
4-Fluoro-3-isopropoxybenzaldehyde is a solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles and Pharmaceuticals
Fluoroaromatic compounds, including those similar to 4-Fluoro-3-isopropoxybenzaldehyde, are crucial intermediates in the synthesis of heterocyclic compounds with significant biological and medicinal properties. For instance, the synthesis of isoxazolone derivatives from aromatic aldehydes showcases the utility of fluoroaromatic aldehydes in constructing molecules with potential pharmacological activities (Laroum et al., 2019). These compounds can serve as excellent intermediates for further chemical transformations, contributing to the development of new drugs and materials.
Advanced Materials Development
The unique properties of fluoroaromatic compounds, such as those related to 4-Fluoro-3-isopropoxybenzaldehyde, have been exploited in the development of advanced materials. For example, the incorporation of fluorine atoms into polymers and liquid crystals significantly alters their physical properties, making them suitable for a wide range of applications, from coatings to electronic devices (Hird, 2007). The presence of fluorine can improve thermal stability, hydrophobicity, and chemical resistance, which are desirable characteristics in material science.
Environmental Applications
The role of fluoroaromatic compounds in environmental applications, particularly in the adsorption and removal of contaminants from water, highlights another potential area for 4-Fluoro-3-isopropoxybenzaldehyde. Adsorbents developed for defluoridation of drinking water, for instance, demonstrate the importance of research on materials capable of addressing environmental challenges (Mondal & George, 2015). While 4-Fluoro-3-isopropoxybenzaldehyde itself may not be directly used in these applications, the methodologies and insights from related research can inform the development of novel materials for environmental remediation.
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H301-H311-H331 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are the carbon atoms that are to be coupled .
Mode of Action
In SM coupling reactions, 4-Fluoro-3-isopropoxybenzaldehyde may act as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway affected by 4-Fluoro-3-isopropoxybenzaldehyde . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its storage temperature is mentioned as room temperature in an inert atmosphere , which may suggest its stability under these conditions.
Result of Action
The molecular effect of 4-Fluoro-3-isopropoxybenzaldehyde’s action is the formation of a new carbon-carbon bond via the SM coupling reaction
Action Environment
The action of 4-Fluoro-3-isopropoxybenzaldehyde, as part of the SM coupling reaction, is influenced by the reaction conditions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also described as relatively stable, readily prepared, and generally environmentally benign .
Eigenschaften
IUPAC Name |
4-fluoro-3-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJUUYKZFWNVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)





![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)